TritylCandesartanCilexetil,CandesartanCilexetil
Description
TritylCandesartanCilexetil: and CandesartanCilexetil are compounds related to the angiotensin II receptor antagonist, Candesartan. These compounds are primarily used in the treatment of hypertension and congestive heart failure. TritylCandesartanCilexetil is an impurity of CandesartanCilexetil, which is a prodrug that is converted to its active form, Candesartan, in the body .
Properties
CAS No. |
170791-07-0 |
|---|---|
Molecular Formula |
C7H7NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
TritylCandesartanCilexetil: The synthesis involves the protection of the tetrazole group of Candesartan with a trityl group.
CandesartanCilexetil: The synthesis of CandesartanCilexetil involves the esterification of Candesartan with cilexetil.
Industrial Production Methods: The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Both compounds can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tetrazole and benzimidazole rings can undergo substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Halogenated or alkylated derivatives of the benzimidazole and tetrazole rings.
Scientific Research Applications
Chemistry: : These compounds are used as intermediates in the synthesis of other pharmaceutical agents. They are also studied for their reactivity and stability under various conditions .
Biology: : In biological research, these compounds are used to study the angiotensin II receptor and its role in regulating blood pressure and fluid balance .
Medicine: : Clinically, CandesartanCilexetil is used to treat hypertension and heart failure. It is also being investigated for its potential in treating other cardiovascular diseases .
Industry: : In the pharmaceutical industry, these compounds are used in the formulation of drugs. They are also studied for their pharmacokinetics and pharmacodynamics .
Mechanism of Action
CandesartanCilexetil: is a prodrug that is converted to Candesartan in the gastrointestinal tract. Candesartan is an angiotensin II receptor antagonist that binds to the angiotensin II type-1 receptor (AT1), preventing the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This leads to a decrease in blood pressure and a reduction in the workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Candesartan, used for hypertension and heart failure.
Irbesartan: Also an angiotensin II receptor antagonist with similar uses.
Uniqueness
CandesartanCilexetil: has a unique ester prodrug structure that allows for better absorption and conversion to the active form, Candesartan, compared to other similar compounds.
TritylCandesartanCilexetil: is unique as an impurity and intermediate in the synthesis of CandesartanCilexetil, providing insights into the stability and reactivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
